

# History of Aldicarb synthesis and commercial use

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An In-depth Technical Guide on the History of Aldicarb Synthesis and Commercial Use

#### Introduction

Aldicarb, chemically known as 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime, is a carbamate insecticide that ranks among the most acutely toxic pesticides ever registered.[1] Developed in the mid-20th century, it has been utilized globally as a systemic insecticide, nematicide, and acaricide. Its high efficacy against a broad spectrum of pests is countered by significant concerns regarding its toxicity to non-target organisms, including humans, and its potential for environmental contamination, particularly of groundwater. This technical guide provides a comprehensive overview of the history of aldicarb's synthesis, its commercial applications, mechanism of action, toxicological profile, and environmental fate, tailored for an audience of researchers, scientists, and drug development professionals.

## **History and Commercial Development**

Aldicarb was first synthesized in 1965 by L. K. Payne and M. H. J. Weiden of the Union Carbide Corporation.[2][3] Following its initial development, it was introduced to the commercial market in 1970 under the trade name Temik, after securing registration in the United States for use on cotton crops.[2][4] Union Carbide was the original manufacturer, but the agricultural chemicals division was later sold to Rhône-Poulenc, which eventually became part of Bayer CropScience.[3]

#### Foundational & Exploratory





The pesticide was formulated exclusively as granules (e.g., Temik 5G, 10G, or 15G, containing 5%, 10%, or 15% active ingredient, respectively) to reduce handling hazards and the risk of inhalation exposure.[5][6] This formulation requires soil moisture to release the active ingredient, which is then absorbed by the plant's root system, providing systemic protection.[6]

The commercial use of **aldicarb** expanded throughout the 1970s and 1980s to include a wide variety of crops. However, its high water solubility and moderate persistence in soil led to significant environmental issues.[3][7] In 1979, **aldicarb** residues were detected in groundwater wells in Suffolk County, New York, leading to a ban on its use in that county.[2][3] Similar groundwater contamination incidents were reported in at least 14 other US states, prompting increased regulatory scrutiny.[2][8]

Due to its toxicity and environmental risks, the use of **aldicarb** has been progressively restricted. The European Union banned its use in 2003.[3] In the United States, the Environmental Protection Agency (EPA) initiated a phase-out of Temik 15G in 2010, with a complete discontinuation of its use on citrus and potatoes beginning in 2012 and an end to all distribution by 2018.[3]

# **Synthesis of Aldicarb**

The synthesis of **aldicarb** is a multi-step chemical process. While detailed, proprietary experimental protocols are not publicly available, the general synthetic pathway has been described in the literature.[2][4]

Experimental Protocol: General Synthesis of Aldicarb

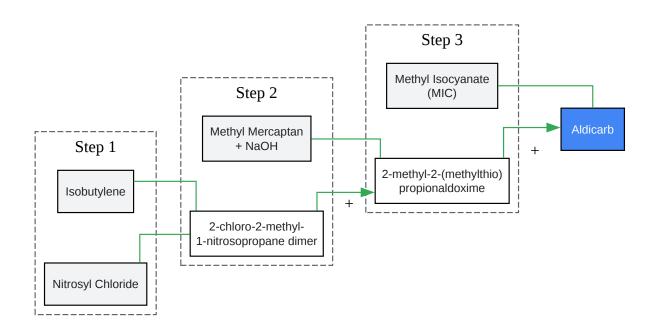
- Objective: To synthesize aldicarb from isobutylene.
- Methodology: The synthesis proceeds in three main stages:
  - Step 1: Formation of 2-chloro-2-methyl-1-nitrosopropane dimer. Isobutylene is reacted with nitrosyl chloride. This reaction forms a dimer of 2-chloro-2-methyl-1-nitrosopropane.
  - Step 2: Formation of 2-methyl-2-(methylthio)propionaldoxime. The dimer from the first step is then reacted with methyl mercaptan in the presence of a base, such as sodium hydroxide. This reaction substitutes the chloro group with a methylthio group and



rearranges the nitroso group to form the oxime, yielding 2-methyl-2-(methylthio)propionaldoxime.

Step 3: Formation of Aldicarb. The resulting oxime is reacted with methyl isocyanate
 (MIC). The MIC adds across the hydroxyl group of the oxime to form the carbamate ester,
 yielding the final product, aldicarb.[2][4][5]

The final product is a mixture of E and Z isomers due to the carbon-nitrogen double bond in the oxime structure.[3]



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Figure 1: Aldicarb Synthesis Pathway

# **Commercial Use and Application**

**Aldicarb** was valued for its systemic properties and broad-spectrum activity as an insecticide, acaricide, and nematicide.[2][5] It was applied directly to the soil, where it was absorbed by plant roots and translocated throughout the plant, protecting it from various soil-borne and foliar pests.[3][6]

Table 1: Commercial Use of Aldicarb



Crop	Target Pests	Typical Application Rate (Active Ingredient)	
Cotton	Aphids, Mites, Thrips, Nematodes	0.56 - 5.6 kg/ha [5]	
Potatoes	Aphids, Leafhoppers, Nematodes	2.55 - 5.25 kg/ha [9]	
Citrus (Oranges, Grapefruit)	Mites, Nematodes, Aphids	14 - 77 kg/ha (product); ~2 g/tree [10]	
Peanuts	Nematodes, Thrips	0.56 - 5.6 kg/ha [5]	
Soybeans	Nematodes, Mexican bean beetle	0.56 - 5.6 kg/ha [5]	
Sugar Beets	Nematodes, Aphids, Root maggot	0.56 - 5.6 kg/ha [5]	
Sugarcane	Nematodes, Thrips	17 kg/ha (product)[10]	
Dry Beans	Nematodes, Mites	0.56 - 5.6 kg/ha [5]	

| Sweet Potatoes | Nematodes | 0.56 - 5.6 kg/ha [5] |

Note: Application rates varied significantly based on crop, pest pressure, region, and regulatory restrictions.

Table 2: Estimated Annual Usage of Aldicarb in the USA (1979-1981)[2]



Crop	Usage (tonnes)	Percentage of Total
Cotton	520	29%
Potatoes	430	25%
Peanuts	250	14%
Soybeans	205	12%
Pecans	180	10%
Ornamental Plants	45	3%
Sugar Beets	45	3%
Citrus	34	2%
Sweet Potatoes	22	< 1%

| Tobacco | 6 | < 1% |

Total production in the USA between 1979 and 1981 was estimated to be between 1,360 and 2,130 tonnes per year.[5] By 1989, annual usage in the USA was estimated to be between 1,000 and 1,500 tonnes.[2]

### **Mechanism of Action**

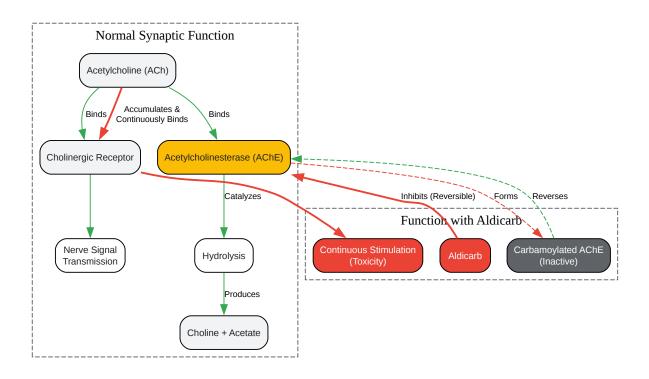
The primary mechanism of **aldicarb**'s toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).[3][6] AChE is critical for nervous system function, as it hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions.

By inhibiting AChE, **aldicarb** causes an accumulation of ACh, leading to overstimulation of cholinergic receptors. This results in a state of constant nerve impulse transmission, causing weakness, tremors, paralysis, and, at high doses, death due to respiratory failure.[3][11]

Unlike organophosphate insecticides, which cause relatively irreversible phosphorylation of AChE, **aldicarb**'s inhibition is reversible.[2][6] The carbamoylated enzyme complex formed by **aldicarb** and AChE is unstable and can dissociate, allowing the enzyme to regain its function.



[11][12] This reversibility means that recovery from non-fatal poisoning can be rapid, often within hours.[11]



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Figure 2: Aldicarb's Mechanism of Action

# **Toxicological Profile**

**Aldicarb** is one of the most acutely toxic insecticides used in agriculture.[2][13] It is classified as "extremely hazardous" by the World Health Organization.[14] Toxicity occurs through oral, dermal, and inhalation routes, with the oral route being the most hazardous.[7][15] Absorption from the gastrointestinal tract is rapid and nearly complete.[6][15]

The primary toxic metabolites of **aldicarb** are **aldicarb** sulfoxide and **aldicarb** sulfone, which are formed through oxidation in both mammals and the environment.[6] **Aldicarb** sulfoxide is a



more potent AChE inhibitor than the parent compound, while **aldicarb** sulfone is significantly less toxic.[2][14]

Table 3: Acute Toxicity of Aldicarb and its Metabolites

Compound	Species	Route	LD50 (mg/kg bw)	Reference(s)
Aldicarb	Rat (male)	Oral	0.46 - 1.2	[15][16]
	Rat (female)	Oral	0.67 - 1.3	[16]
	Rat	Oral	0.83 - 0.93	[15][17]
	Rat	Dermal	2.0 - 3.2	[18]
	Mouse	Oral	~0.4	[16]
	Bobwhite Quail	Oral	2.0	[19]
	Mallard Duck	Oral	1.0	[19]
Aldicarb Sulfoxide	Rat	Oral	0.88	[18]

| **Aldicarb** Sulfone | Rat | Oral | 25.0 |[18] |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Long-term exposure studies in animals have not provided evidence that **aldicarb** is carcinogenic, teratogenic, or causes adverse reproductive effects at low concentrations.[6][14]

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (Representative)

This protocol is based on OECD Test Guideline 408, which is a standard for such studies.

- Objective: To characterize the toxicity profile of a substance (e.g., aldicarb) following repeated oral administration over 90 days and to determine a No-Observed-Adverse-Effect Level (NOAEL).
- Test System: Typically Sprague-Dawley rats, 10 males and 10 females per dose group.

### Foundational & Exploratory

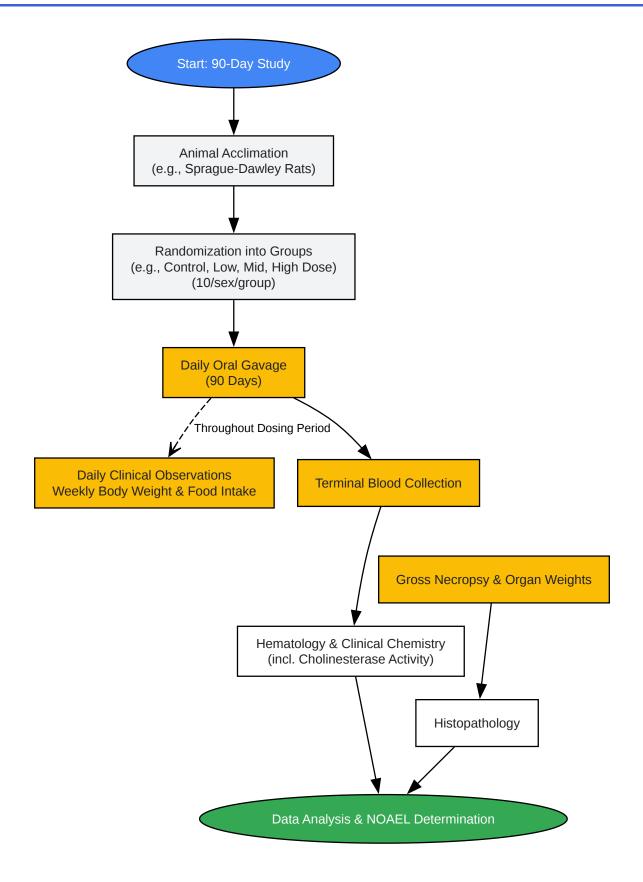




#### · Methodology:

- Dose Groups: At least three dose levels (low, mid, high) and a concurrent control group receiving the vehicle (e.g., corn oil or water).[20]
- Administration: The test substance is administered daily by oral gavage for 90 days.
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
- Clinical Pathology: Blood samples are collected at termination (and optionally at an interim period) for hematology and clinical chemistry analysis, including assessment of plasma, red blood cell, and brain cholinesterase activity.[12]
- Pathology: All animals are subjected to a full necropsy at the end of the study. Organs are weighed, and tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups showing treatment-related effects are also examined.
- Data Analysis: Statistical analysis is performed to identify significant differences between treated and control groups. The NOAEL is determined as the highest dose level at which there are no statistically or biologically significant treatment-related adverse findings.





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Figure 3: Experimental Workflow for a 90-Day Oral Toxicity Study



# **Environmental Fate and Transport**

Aldicarb's environmental behavior is a critical aspect of its risk profile.

- Soil: Aldicarb is moderately persistent in soil, with a half-life that can range from a few days to over two months.[7][14] It is microbially and chemically oxidized to aldicarb sulfoxide and then more slowly to aldicarb sulfone.[14][21] These metabolites are also mobile and toxic.
  The total toxic residue (aldicarb + sulfoxide + sulfone) can persist for months.[8]
- Water: Due to its high water solubility and mobility in soil, aldicarb and its metabolites are prone to leaching into groundwater, especially in sandy soils with low organic matter content.
  [7][14][21] Once in groundwater, particularly acidic groundwater, degradation is very slow, with a half-life that can range from weeks to several years.[14] The primary degradation pathway in water is chemical hydrolysis.[14]

Table 4: Environmental Persistence of Aldicarb

Medium	Process	Half-Life	Conditions / Notes	Reference(s)
Soil	Degradation	7 days (oxidation to sulfoxide)	Varies with soil type, temp, moisture.	[21]
Soil	Dissipation (Total Residue)	0.5 - 2 months	Field studies.	[8]
Water	Hydrolysis	81 days	рН 7, 25°С	[22]
Water	Hydrolysis	0.87 days	рН 9, 25°С	[22]
Groundwater	Degradation	Weeks to several years	Slower in acidic conditions.	[14]

| Pond Water | Degradation | 5 - 10 days | |[7] |

## Conclusion



Aldicarb represents a significant chapter in the history of chemical pest control. Its development provided an effective systemic tool for managing a wide range of agricultural pests. However, its extreme acute toxicity and environmental properties, particularly its propensity to contaminate groundwater, have led to severe restrictions and bans in many parts of the world. The study of aldicarb's synthesis, mechanism, and toxicological and environmental impact offers valuable lessons for the development and regulation of future pesticides, highlighting the critical need to balance efficacy with human and environmental safety.

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